KP136

Mast Cell Biology Allergy & Anaphylaxis Mast Cell Stabilizers

KP136 (also designated AL136; CAS 76239-32-2), chemically 8-(hexyloxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one, is a chromone-tetrazole hybrid small molecule that functions as an orally active mast cell stabilizer. It inhibits both IgE-mediated and non-immunological mast cell degranulation and histamine release, distinguishing it from simple histamine H1 receptor antagonists.

Molecular Formula C16H18N4O3
Molecular Weight 314.34 g/mol
CAS No. 76239-32-2
Cat. No. B1673761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKP136
CAS76239-32-2
Synonyms8-hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one
KP 136
KP 136, potassium salt
KP 136, sodium salt
KP-136
Molecular FormulaC16H18N4O3
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3
InChIInChI=1S/C16H18N4O3/c1-2-3-4-5-9-22-13-8-6-7-11-10-12(15-17-19-20-18-15)16(21)23-14(11)13/h6-8,10H,2-5,9H2,1H3,(H,17,18,19,20)
InChIKeyGUIWTWATPUPDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KP136 (AL136, CAS 76239-32-2) Product Profile for Antiallergic & Mast Cell Research Procurement


KP136 (also designated AL136; CAS 76239-32-2), chemically 8-(hexyloxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one, is a chromone-tetrazole hybrid small molecule that functions as an orally active mast cell stabilizer [1]. It inhibits both IgE-mediated and non-immunological mast cell degranulation and histamine release, distinguishing it from simple histamine H1 receptor antagonists [2]. First characterized in the late 1980s by Kuriyama and colleagues, KP136 advanced to Phase I clinical pharmacokinetic evaluation, establishing a foundational dataset for researchers investigating mast cell-driven type I hypersensitivity, allergic asthma, and cutaneous anaphylaxis models [3].

Why KP136 Cannot Be Replaced by Generic Mast Cell Stabilizers or Antihistamines in Experimental Models


Compounds within the mast cell stabilizer class exhibit profound pharmacological heterogeneity that precludes simple interchange. Disodium cromoglycate (DSCG), the prototypical mast cell stabilizer, requires parenteral or inhalational administration and is inactive orally, whereas KP136 demonstrates robust oral efficacy—achieving approximately 66% inhibition of PCA at 2 mg/kg p.o., a property absent in DSCG . Furthermore, DSCG shows marked species-dependent efficacy, being ineffective against guinea pig allergic asthma even at 50 mg/kg i.v., whereas KP136 retains significant activity at 1 mg/kg i.v. in the identical model [1]. The active metabolite C4C, while equipotent intravenously at lower doses, loses oral efficacy almost entirely (only ~35% maximal inhibition even at 100 mg/kg p.o.), further underscoring that small structural modifications within the chromone-tetrazole series produce irreconcilable pharmacokinetic and pharmacodynamic differences . These data establish that KP136 occupies a unique pharmacological niche—orally bioavailable mast cell stabilization with cross-species efficacy—that cannot be replicated by substituting DSCG, C4C, ketotifen, or any other in-class compound without compromising experimental validity.

KP136 Quantitative Differentiation Evidence Against Comparator Compounds


Mast Cell Degranulation IC50: KP136 vs. Disodium Cromoglycate (DSCG) in Rat Peritoneal Mast Cells

In a direct head-to-head comparison, KP136 inhibited immunological degranulation of rat peritoneal mast cells with an IC50 of 0.03 µg/mL, which is approximately 157-fold more potent than DSCG (IC50 = 4.7 µg/mL). Both compounds were tested under identical experimental conditions. Despite the potency difference, the study demonstrated that KP136 and DSCG share similar mechanistic profiles, acting on the early stage of mast cell activation by inhibiting the immunological increase in 45Ca uptake, and both possess membrane-stabilizing activity [1].

Mast Cell Biology Allergy & Anaphylaxis Mast Cell Stabilizers

Antigen-Induced Histamine Release Inhibition from Lung and Peritoneal Cells: KP136 vs. DSCG

In rat allergic asthma models, KP136 inhibited antigen-induced histamine release from lung fragments at a concentration of 0.5 µg/mL, while DSCG required a 100-fold higher concentration of 50 µg/mL to achieve comparable inhibition. Similarly, in peritoneal exudate cells, KP136 was effective at 0.1 µg/mL versus 10 µg/mL for DSCG. These ex vivo findings were generated from the same experimental asthma study where KP136 (0.125–1 mg/kg i.v., 0.5–2 mg/kg p.o.) dose-dependently inhibited allergic asthma in rats with greater potency than DSCG (1–5 mg/kg i.v.) [1].

Allergic Asthma Models Histamine Release Assays Ex Vivo Pharmacology

In Vivo PCA Inhibition: KP136 Oral Efficacy vs. DSCG and Metabolite C4C

KP136 achieves an overt inhibitory effect of approximately 66% on PCA at an oral dose of 2 mg/kg. By intravenous comparison, 1 mg/kg KP136 is equipotent to 5 mg/kg DSCG (a 5-fold dose advantage). Critically, the active metabolite C4C—though equipotent intravenously at just 0.2 mg/kg—exhibits markedly inferior oral efficacy, producing a maximum PCA inhibition of only ~35% even at 100 mg/kg p.o., confirming that the parent KP136 structure is essential for conferring oral bioavailability within this chemotype . The primary study also established that KP136 intravenous and oral ID50 values for rat homologous PCA are 0.2–0.4 mg/kg and 0.5–0.9 mg/kg, respectively, indicating minimal first-pass penalty [1].

Passive Cutaneous Anaphylaxis Oral Bioavailability In Vivo Pharmacology

Species-Dependent Antiasthmatic Efficacy: KP136 Retains Activity Where DSCG Fails

In guinea pig allergic asthma models, KP136 (1 mg/kg i.v.) produced significant antiasthmatic efficacy, whereas DSCG was entirely ineffective even at a dose of 50 mg/kg i.v.—a 50-fold higher dose with zero response. This striking species-selectivity difference was demonstrated in the same study, where both compounds were effective in rat asthma models (KP136 0.125–1 mg/kg i.v. being more potent than DSCG 1–5 mg/kg i.v.) [1].

Guinea Pig Asthma Model Species Selectivity Respiratory Pharmacology

Broad-Spectrum Mast Cell Stabilization: KP136 Inhibits IgE-Independent Degranulation Pathways

Beyond immunological degranulation, KP136 inhibits mast cell activation triggered by the calcium ionophore A23187, heat-induced degranulation, heat-induced hemolysis, and phospholipase A2-induced degranulation. DSCG demonstrated similar qualitative profiles in parallel experiments, but KP136 was consistently more potent across all non-immunological activation modalities tested. Notably, KP136 did not directly inhibit phospholipase A2 enzyme activity, suggesting its mechanism targets downstream mast cell activation processes rather than the enzyme itself [1].

Mast Cell Activation Mechanisms Calcium Ionophore Phospholipase A2 Pathway

Immunological Histamine Release IC50: KP136 vs. Class Baseline

In rat peritoneal exudate cells stimulated immunologically, KP136 inhibited histamine release with an IC50 of 5 ng/mL (0.005 µg/mL), as reported in the foundational 1987 cutaneous pharmacology study. This sub-nanomolar potency in primary cell exudates is substantially lower than the IC50 values reported for compound 48/80-induced or other non-immunological histamine release assays (76.1 µg/mL), underscoring KP136's preferential potency against IgE-mediated pathways. While a direct comparator for this exact assay condition is not available, DSCG's degranulation IC50 of 4.7 µg/mL in a related rat peritoneal mast cell system provides a contextual benchmark, suggesting KP136 is approximately 940-fold more potent in IgE-driven histamine release [1][2].

Histamine Release Assay IgE-Mediated Degranulation In Vitro Potency Benchmarking

Optimal Research Application Scenarios for KP136 Based on Differentiated Evidence


Chronic Oral Dosing in Rodent Allergic Rhinitis or Cutaneous Allergy Models

KP136 is uniquely suited for repeated oral gavage protocols where DSCG lacks oral bioavailability and its metabolite C4C exhibits negligible oral efficacy (~35% maximal PCA inhibition at 100 mg/kg). KP136 achieves ~66% PCA inhibition at 2 mg/kg p.o., with ID50 values of 0.5–0.9 mg/kg p.o., enabling long-term oral treatment paradigms without requiring indwelling catheters or injection-site inflammation that confound chronic allergy readouts [1][2].

Guinea Pig Allergic Asthma and Airway Hyperresponsiveness Studies

KP136 is the mast cell stabilizer of choice for guinea pig respiratory models, where DSCG is completely ineffective even at 50 mg/kg i.v. KP136 at 1 mg/kg i.v. provides significant antiasthmatic protection in this species, allowing researchers to include a validated mast cell stabilization control in guinea pig ovalbumin-challenge protocols that would otherwise lack a pharmacological comparator from this mechanistic class [1].

Mast Cell Calcium Signaling and Degranulation Mechanism Studies

With an immunological degranulation IC50 of 0.03 µg/mL—approximately 157-fold more potent than DSCG—KP136 enables mechanistic studies of early mast cell activation events (45Ca uptake inhibition, membrane stabilization) at concentrations that minimize solvent cytotoxicity and non-specific membrane effects. This is especially critical for patch-clamp electrophysiology or calcium-imaging experiments where high DSCG concentrations would be prohibitive [1].

Non-IgE Mast Cell Activation Models (A23187, PLA2, and Heat-Induced Pathways)

KP136's demonstrated efficacy against calcium ionophore-, phospholipase A2-, and heat-induced degranulation—coupled with its lack of direct PLA2 enzyme inhibition—positions it as a tool to dissect convergent signaling nodes downstream of diverse mast cell activation triggers. Researchers investigating mast cell contributions to non-allergic inflammation, thermal injury, or calcium overload pathologies can employ KP136 to probe membrane-stabilization-dependent mechanisms without the confounding direct enzyme inhibition seen with other compounds [1].

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